molecular formula C10H10ClF3O3S B1454675 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride CAS No. 1340078-21-8

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride

Cat. No.: B1454675
CAS No.: 1340078-21-8
M. Wt: 302.7 g/mol
InChI Key: JDTXKCWTVCTCMK-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propane-1-sulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)phenol with 1,3-propanesultone in the presence of a base, followed by chlorination. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran or dichloromethane

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols or thiols

Scientific Research Applications

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of drug candidates.

    Materials Science: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of stable sulfonamide or sulfonate derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylsulfonyl chloride
  • 3-(Trifluoromethyl)phenoxyacetic acid
  • 3-(Trifluoromethyl)phenoxypropane

Uniqueness

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and stability.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3O3S/c11-18(15,16)6-2-5-17-9-4-1-3-8(7-9)10(12,13)14/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTXKCWTVCTCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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